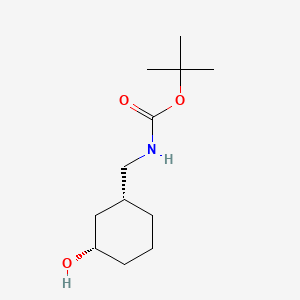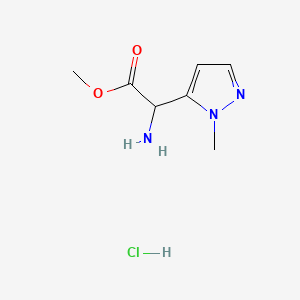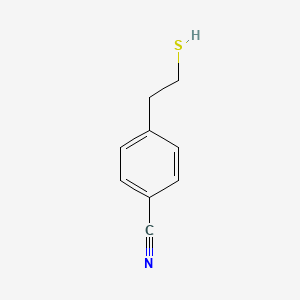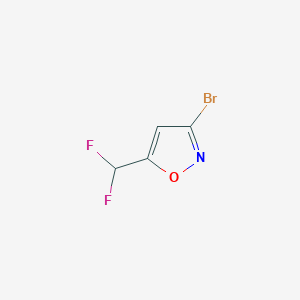
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C16H9Cl2NO5 It is known for its unique structure, which includes a dioxoisoindolinyl group and a dichlorophenoxyacetate moiety
Vorbereitungsmethoden
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate typically involves organic synthesis techniques. One common method includes the reaction of 1,3-dioxoisoindolin-2-yl acetate with 2,4-dichlorophenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including its effects on various enzymes and cellular pathways.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals[][3].
Wirkmechanismus
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate can be compared with similar compounds such as:
1,3-Dioxoisoindolin-2-yl acetate: This compound lacks the dichlorophenoxy group and has different chemical properties and applications.
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar in structure but with an ethyl group instead of the dichlorophenoxy group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H9Cl2NO5 |
|---|---|
Molekulargewicht |
366.1 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H9Cl2NO5/c17-9-5-6-13(12(18)7-9)23-8-14(20)24-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-7H,8H2 |
InChI-Schlüssel |
WMMDZNBZFWTDEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)



![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)


